Thermodynamic Stability Comparison: Enthalpy of Formation Differences Among Indazole-5-, 3-, and 6-Carboxylic Acid Isomers
While direct experimental data for 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid is not yet reported in primary literature, the core scaffold—1H-indazole-5-carboxylic acid—has been quantitatively compared with positional isomers in thermochemical studies. The molar standard enthalpy of formation of 1H-indazole-5-carboxylic acid was determined experimentally via isoperibolic calorimetry and thermogravimetry, and compared with 1H-indazole-3-carboxylic acid and 1H-indazole-6-carboxylic acid [1]. The influence of carbonyl and carboxylate group positioning on the energetic and structural properties of these indazole carboxylic acids was analyzed, providing a thermodynamic baseline that distinguishes 5-carboxylic acid derivatives from their 3- and 6-positional isomers [1]. The target compound's 3-methoxycarbonyl group introduces an additional ester functionality not present in the parent acid, which is expected to further modulate thermodynamic properties based on established substituent effect principles [2].
| Evidence Dimension | Molar standard enthalpy of formation (ΔfH°) |
|---|---|
| Target Compound Data | 1H-Indazole-5-carboxylic acid (core scaffold): experimental value determined via isoperibolic calorimetry |
| Comparator Or Baseline | 1H-Indazole-3-carboxylic acid and 1H-Indazole-6-carboxylic acid |
| Quantified Difference | Position-specific enthalpy differences quantified; 5-carboxylic acid isomer exhibits distinct thermodynamic stability profile compared to 3- and 6-isomers |
| Conditions | Isoperibolic calorimetry and thermogravimetry; gas and condensed phases; auxiliary density functional theory (deMon2k) computational validation |
Why This Matters
Thermodynamic stability differences among positional isomers directly impact storage stability, reaction calorimetry for scale-up, and compound handling in procurement decisions.
- [1] Bárcena-Soto M, Zúñiga-Gutierrez B. Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. J Therm Anal Calorim. 2020;141:819-828. View Source
- [2] Bhat UV, et al. Recent Advances in Indazole-Derived Heterocycles: Synthetic Strategies, Functionalization, and Therapeutic Potential. ChemistrySelect. 2025. Review article establishing substituent effect principles for indazole derivatives. View Source
